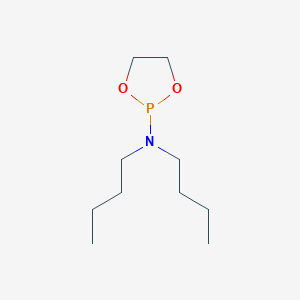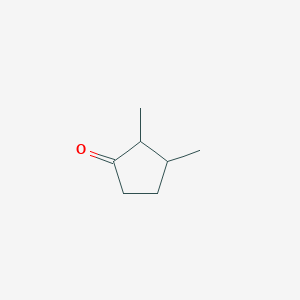
Cyclopentanone, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2,3-dimethyl-: is an organic compound with the molecular formula C7H12O . It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 3rd positions of the cyclopentane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with methylating agents under controlled conditions. This process typically requires a base catalyst and a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Cyclopentanone, 2,3-dimethyl- often involves the use of advanced catalytic processes. These methods are designed to maximize yield and purity while minimizing by-products. The use of solid catalysts and optimized reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopentanone, 2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without the methyl substitutions.
2-Methylcyclopentanone: A similar compound with a single methyl group at the 2nd position.
3-Methylcyclopentanone: A similar compound with a single methyl group at the 3rd position
Uniqueness
Cyclopentanone, 2,3-dimethyl- is unique due to the presence of two methyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
2,3-dimethylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-4-7(8)6(5)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSVMBOTBXSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336255 |
Source


|
| Record name | Cyclopentanone, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14845-37-5 |
Source


|
| Record name | Cyclopentanone, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
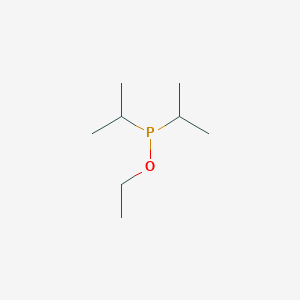
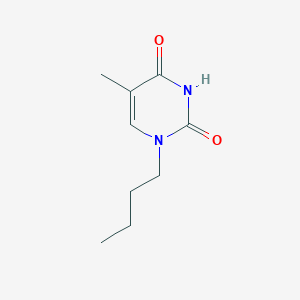
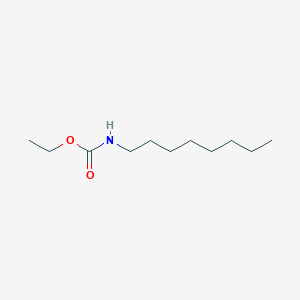
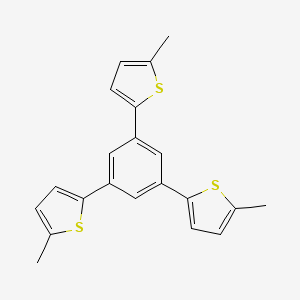
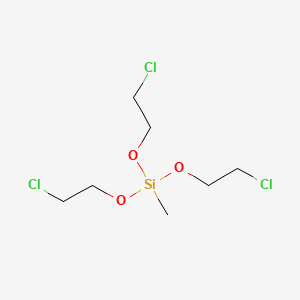
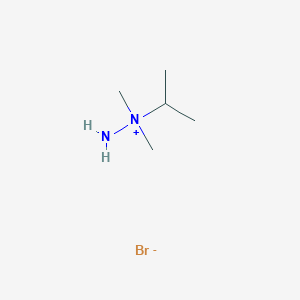
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

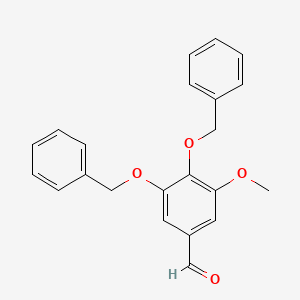
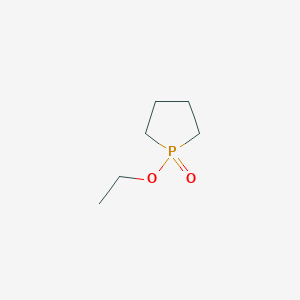
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
